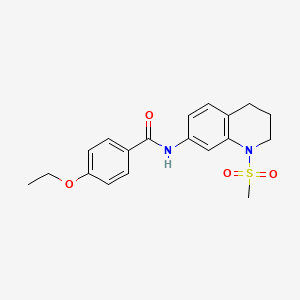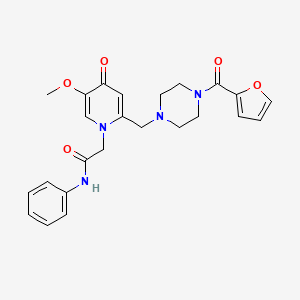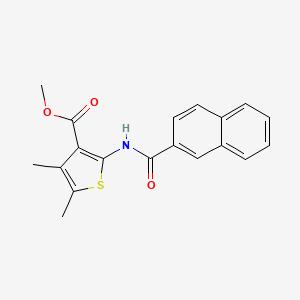
N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide, also known as compound 1, is a synthetic compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of indene carboxamides and has been studied extensively for its mechanism of action and physiological effects.
科学的研究の応用
Halonium-initiated C-O Bond Formation
Research by Ying Wei et al. (2012) explores the highly efficient C-O bond formation via carboxylic acid-catalyzed reaction of 1-acetylcyclopropanecarboxamides, a category to which N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide structurally relates. This process provides access to biologically important 5-amino-3(2H)-furanones, demonstrating the relevance of such compounds in synthetic organic chemistry and potential biological applications (Wei et al., 2012).
Ethylene Precursor in Plants
A study by N. Hoffman et al. (1982) identifies the role of 1-aminocyclopropane-1-carboxylic acid, a compound structurally related to this compound, as an ethylene precursor in higher plants. This underlines the importance of cyclopropylcarboxamides in plant biology and their potential applications in agricultural biotechnology (Hoffman et al., 1982).
Selective Hydrogenation Catalyst
Research by Yong Wang et al. (2011) on the selective hydrogenation of phenol to cyclohexanone over a Pd@carbon nitride catalyst reveals the potential of cyclopropane derivatives in catalysis, highlighting their utility in chemical synthesis and the broader field of catalytic materials (Wang et al., 2011).
Antibacterial Activities of Carboxamides
A study on the structural, physicochemical characterization, and antibacterial activities of carboxamides and their metal complexes by E. Aktan et al. (2017) indicates the potential biomedical applications of compounds similar to this compound, particularly in developing new antibacterial agents (Aktan et al., 2017).
Larvicidal Properties
A study by W. Taylor et al. (1998) on the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin demonstrates the potential of such compounds in pest control and public health applications, showcasing the versatility and utility of cyclopropylcarboxamides in various scientific research fields (Taylor et al., 1998).
作用機序
Target of Action
The primary target of N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide is the systemic acquired resistance (SAR) pathway in plants . This pathway is a potent innate immunity system in plants that is effective against a broad range of pathogens .
Mode of Action
This compound interacts with its targets by inducing a broad range of disease resistance in plants such as tobacco and rice . It induces SAR marker gene expression without the accumulation of salicylic acid (SA), a key signaling molecule in the SAR pathway . This suggests that this compound activates SAR independently from SA, by stimulating the site between SA and NPR1 .
Biochemical Pathways
This compound affects the SAR pathway in plants. This pathway involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on plant cells, leading to a series of downstream effects that bolster the plant’s defenses . The compound induces SAR by triggering signaling at the same level as or downstream of SA accumulation .
Pharmacokinetics
It is known that the compound is applied to the soil, from where it is taken up by the plants
Result of Action
The result of the action of this compound is the induction of a broad range of disease resistance in plants, including tobacco and rice . This is achieved through the activation of the SAR pathway, leading to increased expression of several pathogenesis-related genes and enhanced resistance to various pathogens .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other phytohormones such as abscisic acid (ABA), which has been shown to suppress the induction of SAR
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-8-9-17(14-6-7-14)15(18)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14H,1-3,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYDQBPZYPJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N(CC#N)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2406694.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2406697.png)

![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)



![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)